molecular formula C9H10N2O2 B1589541 2-(4-carbamimidoylphenyl)acetic Acid CAS No. 39244-83-2

2-(4-carbamimidoylphenyl)acetic Acid

Cat. No. B1589541
CAS RN: 39244-83-2
M. Wt: 178.19 g/mol
InChI Key: SSGFEOFDJDCDCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Carbamimidoylphenyl)acetic Acid” is represented by the linear formula C9H11ClN2O2 . The InChI code for this compound is 1S/C9H10N2O2.ClH/c10-9(11)7-3-1-6(2-4-7)5-8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H .


Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-Carbamimidoylphenyl)acetic Acid” are not mentioned in the sources I found . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Carbamimidoylphenyl)acetic Acid” include a molecular weight of 214.65 . It is a solid at room temperature . The compound should be stored in a dry place at 2-8°C .

Safety And Hazards

The safety information for “2-(4-Carbamimidoylphenyl)acetic Acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for the use and study of “2-(4-Carbamimidoylphenyl)acetic Acid” are not specified in the sources I found . Future research could potentially explore its synthesis, properties, and potential applications in various fields.

properties

IUPAC Name

2-(4-carbamimidoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9(11)7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGFEOFDJDCDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437988
Record name 2-(4-carbamimidoylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-carbamimidoylphenyl)acetic Acid

CAS RN

39244-83-2
Record name 2-(4-carbamimidoylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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